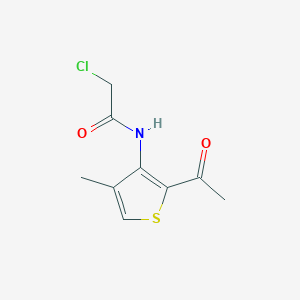
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide is a chemical compound characterized by the presence of a thiophene ring substituted with acetyl and methyl groups, and a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide typically involves multiple steps. One common method includes the acetylation of 4-methylthiophene, followed by chlorination and subsequent reaction with acetamide. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of different derivatives.
Substitution: The chloroacetamide group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amide derivatives.
Scientific Research Applications
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiophene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloro-N-(ethoxymethyl)acetamide: This compound has an additional ethoxymethyl group, which may alter its chemical properties and applications.
2-Acetyl-4-methylthiophene: Lacks the chloroacetamide group, making it less reactive in certain types of chemical reactions.
Uniqueness
N-(2-Acetyl-4-methylthiophen-3-yl)-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the thiophene ring and the chloroacetamide moiety allows for a wide range of chemical modifications and interactions with biological targets.
Properties
CAS No. |
87675-68-1 |
|---|---|
Molecular Formula |
C9H10ClNO2S |
Molecular Weight |
231.70 g/mol |
IUPAC Name |
N-(2-acetyl-4-methylthiophen-3-yl)-2-chloroacetamide |
InChI |
InChI=1S/C9H10ClNO2S/c1-5-4-14-9(6(2)12)8(5)11-7(13)3-10/h4H,3H2,1-2H3,(H,11,13) |
InChI Key |
YJINCIINSSNFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1NC(=O)CCl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





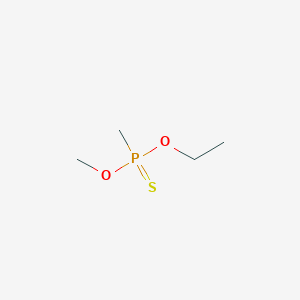
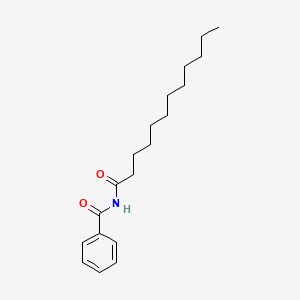
diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)
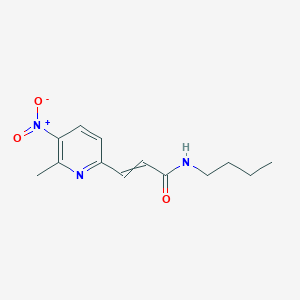


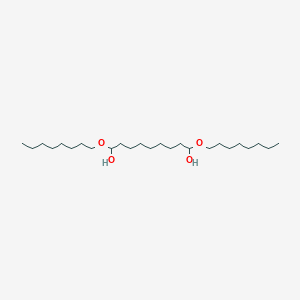
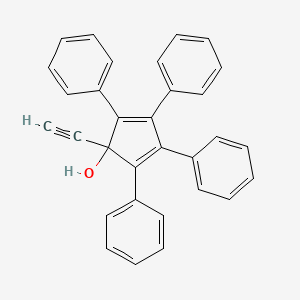
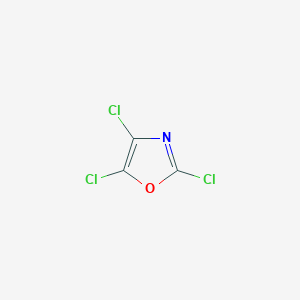
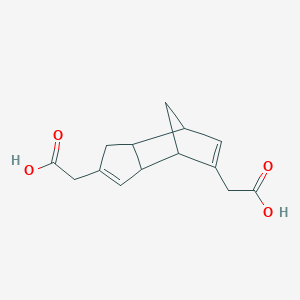
![1-{10-[2-(Methylamino)propyl]-10H-phenothiazin-2-YL}ethan-1-one](/img/structure/B14400690.png)
